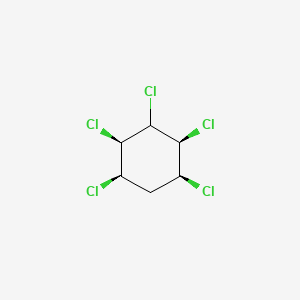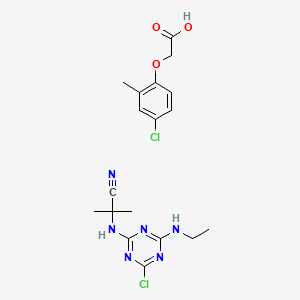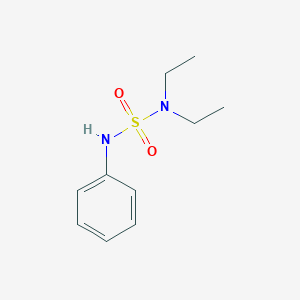
N,N-Diethyl-N'-phenylsulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N’-phenylsulfuric diamide: is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and versatility. This compound is characterized by the presence of diethyl and phenyl groups attached to a sulfuric diamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-phenylsulfuric diamide typically involves the reaction of diethylamine with phenylsulfuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: On an industrial scale, the production of N,N-Diethyl-N’-phenylsulfuric diamide involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-N’-phenylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted diamides.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N’-phenylsulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N’-phenylsulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It often interacts with the active sites of enzymes, altering their activity and affecting biochemical pathways. The sulfuric diamide core plays a crucial role in these interactions, providing a unique binding affinity.
Comparación Con Compuestos Similares
- N,N-Diethyl-p-phenylenediamine sulfate
- N,N-Dimethyl-1,4-phenylenediamine oxalate
- N-(1-Naphthyl)ethylenediamine dihydrochloride
Comparison: N,N-Diethyl-N’-phenylsulfuric diamide stands out due to its unique sulfuric diamide core, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and binding affinity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
53660-22-3 |
|---|---|
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
(diethylsulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
LVOMJCCHUZNPCH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
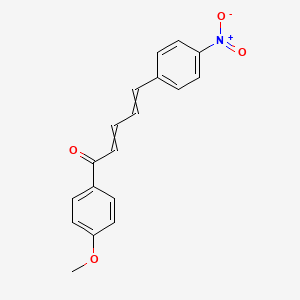
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)


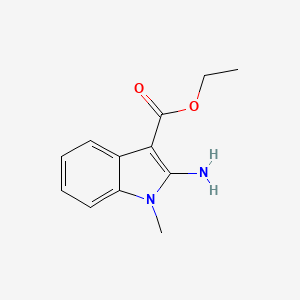
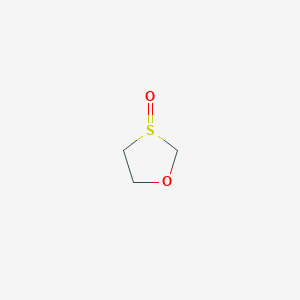
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)

